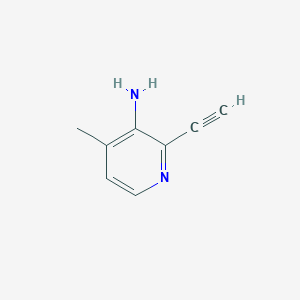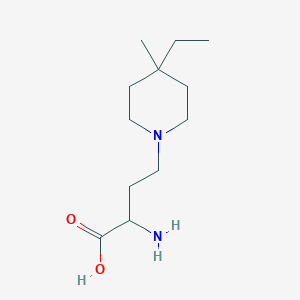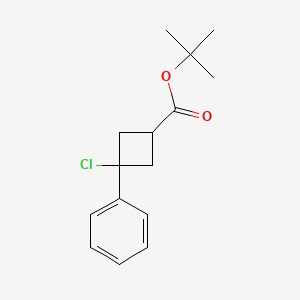
Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It features a tert-butyl ester group, a phenyl group, and a chlorine atom attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of tert-butyl cyclobutanecarboxylate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of tert-butyl 3-azido-3-phenylcyclobutane-1-carboxylate or tert-butyl 3-thiocyanato-3-phenylcyclobutane-1-carboxylate.
Reduction: Formation of tert-butyl 3-phenylcyclobutan-1-ol.
Oxidation: Formation of tert-butyl 3-phenylcyclobutane-1,1-dicarboxylate.
Applications De Recherche Scientifique
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include covalent binding to active sites or the formation of reactive intermediates that further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-chloro-1-piperidine carboxylate: Similar in structure but contains a piperidine ring instead of a cyclobutane ring.
Tert-butyl 3-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Tert-butyl 3-bromo-3-phenylcyclobutane-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The tert-butyl ester group also provides stability and facilitates its use as a protecting group in organic synthesis.
Propriétés
Formule moléculaire |
C15H19ClO2 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H19ClO2/c1-14(2,3)18-13(17)11-9-15(16,10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
BLPCLAMATMYBJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)

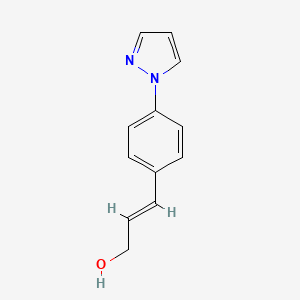
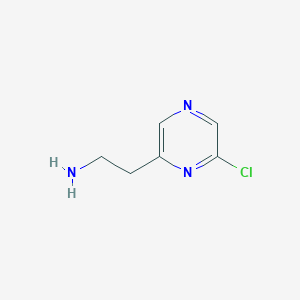
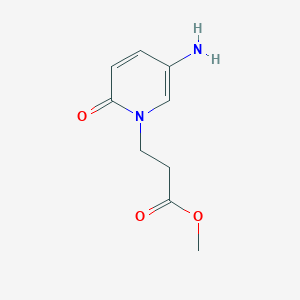
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
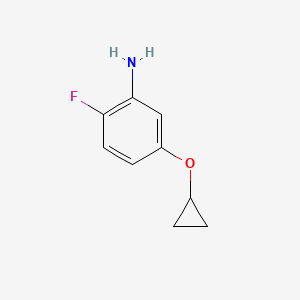
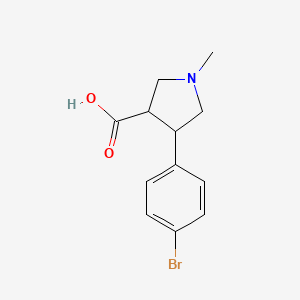
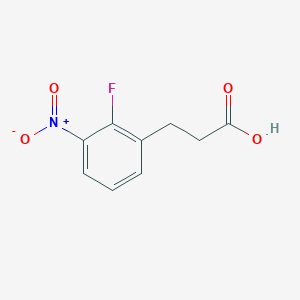
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

